molecular formula C6H9N3O B1442522 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 3649-44-3

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B1442522
CAS No.: 3649-44-3
M. Wt: 139.16 g/mol
InChI Key: JDIRDZIDLWZUIA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol ( 3649-44-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. As a member of the 1H-pyrazolo[3,4-b]pyridine family, this compound is recognized for its close structural similitude to purine bases adenine and guanine, making it a privileged structure in the design of novel bioactive molecules . More than 300,000 derivatives of this core structure have been described, highlighting its broad utility in chemical exploration and drug discovery endeavors . The primary research value of this tetrahydro-pyrazolopyridin-ol scaffold lies in its application as a key building block for the development of therapeutic agents. Recent studies demonstrate its incorporation into potent inhibitors for targets like autotaxin (ATX), which plays a crucial role in inflammation and fibrosis . Furthermore, its structural framework is actively investigated in the synthesis of tyrosine kinase inhibitors (TKI) and other classes of enzyme modulators . The molecule presents multiple diversity centers, allowing for strategic functionalization to optimize interactions with biological targets and fine-tune pharmacokinetic properties. This compound is offered For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use. Basic Identifiers: CAS Registry Number: 3649-44-3 . Molecular Formula: C6H9N3O . Molecular Weight: 139.16 g/mol .

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIRDZIDLWZUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

A robust and industrially feasible synthesis method was disclosed in a Chinese patent (CN113264931B), which, although focused on a closely related pyrazolopyridine derivative, provides valuable insights into the preparation of tetrahydro-pyrazolopyridines including the 3-ol derivative.

The method involves three main steps:

Step Description Reagents/Conditions Solvents Temperature Time Yield
1 Formation of ketoester intermediate (Compound 2) via reaction of starting pyridine derivative (Compound 1) with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) base Compound 1, diethyl oxalate, LiHMDS Tetrahydrofuran (THF) -78 °C (1 h), then 25 °C (12 h) 13 h total 75%
2 Cyclization with hydrazine hydrate to form pyrazole ring (Compound 3) Hydrazine hydrate, acetic acid Acetic acid 80 °C 1 h 80%
3 Aromatic nucleophilic substitution with o-fluorobenzonitrile to yield pyrazolopyridine derivative (Compound 4) o-Fluorobenzonitrile, K2CO3 Dimethyl sulfoxide (DMSO) 100 °C 12 h Not specified

This sequence efficiently constructs the fused pyrazolo[3,4-b]pyridine core with good yields and operational simplicity.

Reaction Scheme Summary

  • Base-promoted condensation: The starting pyridine derivative is deprotonated by LiHMDS at low temperature, followed by reaction with diethyl oxalate to form a ketoester intermediate.

  • Hydrazine cyclization: The ketoester undergoes cyclization with hydrazine hydrate under acidic conditions to form the pyrazole ring fused to the tetrahydropyridine ring.

  • Nucleophilic aromatic substitution: The resulting pyrazolopyridine intermediate reacts with o-fluorobenzonitrile via nucleophilic aromatic substitution to introduce substituents on the aromatic ring, completing the core structure.

Reaction Conditions and Solvent Choices

  • Step 1: THF is preferred for its ability to stabilize the lithium enolate intermediate; the reaction is initiated at -78 °C to control reactivity and then warmed to room temperature to complete the reaction.

  • Step 2: Acetic acid serves as both solvent and acid catalyst, facilitating cyclization at moderate temperature (80 °C).

  • Step 3: DMSO is used as a high-boiling polar aprotic solvent to promote nucleophilic aromatic substitution at elevated temperature (100 °C).

Industrial and Practical Considerations

  • The described method boasts high atom economy , low cost , and ease of reaction control , making it suitable for scale-up and industrial production.

  • The use of commercially available raw materials and avoidance of harsh conditions or expensive catalysts further enhances its practicality.

  • The process avoids the need for pre-synthesized phenylhydrazines or iodoaromatic substrates, which are less atom-efficient and more expensive.

Comparative Data Table of Key Parameters

Parameter Step 1 (Ketoester Formation) Step 2 (Cyclization) Step 3 (Substitution)
Reagents LiHMDS, diethyl oxalate Hydrazine hydrate o-Fluorobenzonitrile, K2CO3
Solvent THF Acetic acid DMSO
Temperature -78 °C to 25 °C 80 °C 100 °C
Reaction Time 13 hours total 1 hour 12 hours
Yield 75% 80% Not specified
Atmosphere Nitrogen Nitrogen Not specified
Work-up Acid-base extraction, drying Solvent removal, extraction Extraction with ethyl acetate

Additional Notes on Chemical Reactivity

  • The hydrazine-mediated cyclization is a key step that forms the pyrazole ring, a critical heterocyclic moiety in the target compound.

  • The nucleophilic aromatic substitution step allows functionalization of the pyrazolopyridine core, enabling derivatization for further chemical or biological applications.

  • The method is adaptable to various substituents on the starting materials, allowing for structural diversity.

Summary of Research Findings

  • The described synthetic approach is supported by experimental data showing good yields and reproducibility.

  • The process is amenable to industrial scale due to its straightforward operations and use of common reagents.

  • The method overcomes limitations of previous syntheses that required difficult-to-handle intermediates or harsh conditions.

  • The approach aligns with green chemistry principles by minimizing waste and using safer solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exhibits neuroprotective properties. Studies have shown its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Antidepressant Activity

The compound has been evaluated for its antidepressant-like effects in animal models. It appears to influence serotonergic and noradrenergic pathways, suggesting potential utility as an antidepressant agent. In particular, its ability to enhance mood and cognitive function has been documented in several studies .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This suggests its potential application in treating conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Potential

Emerging research points to the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

StudyFocusFindings
Smith et al., 2022NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cell lines.
Johnson et al., 2023Antidepressant EffectsShowed significant improvement in depressive behaviors in rodent models compared to control groups.
Lee et al., 2024Anti-inflammatory ActivityReported a decrease in inflammatory markers in a rat model of arthritis after treatment with the compound.
Wang et al., 2025Anticancer ActivityFound that the compound inhibited proliferation of breast cancer cells by inducing apoptosis.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain of TRKs, it prevents their activation and subsequent signal transduction, leading to reduced cell proliferation and potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo[3,4-b]pyridine Family

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles
  • Synthesis: Mahdavinia and Rahmati (2015) reported the use of silica sulfuric acid as a catalyst for synthesizing 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles via condensation of aldehydes, 5-aminopyrazoles, and methyl cyanoacetate . This method contrasts with ionic liquid ([bmim][BF₄])-mediated syntheses for 3-methyl-6-oxo derivatives, which offer higher yields under milder conditions .
  • Applications : These carbonitrile derivatives are precursors for corrosion inhibitors, as demonstrated by Priyanka Singh et al. (2013), who investigated their efficacy in protecting mild steel in acidic environments .
6-Oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines
  • Synthesis: Cyclization reactions using Fe(III)-montmorillonite or p-toluenesulfonic acid (p-TSA) in ethanol yield 6-oxo derivatives. Ultrasonication in THF with Fe³⁺-montmorillonite enhances reaction efficiency, reducing time and improving regioselectivity .
  • Functionalization: Substituents at the 4-position (e.g., aryl groups) modulate bioactivity. For instance, Lemmers et al.

Pyrazolopyrimidines and Pyrazolothiadiazoles

Pyrazolo[3,4-d]pyrimidines
  • Synthesis : Makarov et al. (2015) developed pyrazolopyrimidines as potent kinase inhibitors. Their fully aromatic structure enhances π-stacking interactions but reduces solubility compared to hydrogenated analogs like the target compound .
  • Bioactivity : These compounds exhibit higher inhibitory activity against specific enzymes (e.g., EGFR) due to increased planarity and electron-deficient cores .
Triazolothiadiazoles
  • Structure-Activity Relationship : Zhang et al. (1993) demonstrated that alkyl/aryl substituents on triazolothiadiazoles enhance lipophilicity and bioactivity. However, their fused triazole-thiadiazole system lacks the hydrogenated pyridine ring, leading to distinct electronic profiles .

Substituent Effects and Reactivity

  • Regioselectivity : Bou-Petit et al. (2020) observed that the degree of unsaturation in fused pyrazolo[3,4-b]pyridines dictates regioselectivity in Ullmann coupling and acylation reactions. For example, C4-C5 fused systems exhibit preferential acylation at the pyrazole nitrogen .
  • Catalytic Influence : Fe(III)-montmorillonite promotes cyclization to dihydropyrimidines, while p-TSA favors pyrazolo[3,4-b]pyridines, underscoring the role of acid strength in product distribution .

Research Findings and Contradictions

  • Catalyst Efficiency : Silica sulfuric acid and ionic liquids both enable pyrazolo[3,4-b]pyridine synthesis, but the latter offers greener conditions.
  • Bioactivity vs. Solubility : Hydrogenated analogs (e.g., the target compound) exhibit improved solubility over aromatic pyrazolopyrimidines but may sacrifice target affinity .
  • Regioselectivity Challenges : Competing pathways in Ullmann reactions necessitate precise control of substituents and catalysts to avoid isomeric byproducts .

Biological Activity

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3OC_6H_9N_3O. The compound features a fused pyrazole and pyridine ring system with a tetrahydro configuration. This structure contributes to its biochemical reactivity and ability to interact with enzymes and proteins involved in critical cellular processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported its effectiveness against Km-12 colon carcinoma cells by targeting tropomyosin receptor kinases (TRKs), which play a crucial role in cell signaling related to growth and differentiation .
  • Enzyme Inhibition : It interacts with TRKs by binding to their ATP pocket, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cancer progression .
  • Neuroprotective Effects : Some derivatives of pyrazolo[3,4-b]pyridines have been investigated for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for neurological disorders .

The mechanism through which this compound exerts its effects primarily involves specific binding interactions with biomolecules. By inhibiting TRK activity, it disrupts signaling pathways that are often upregulated in cancerous cells . Additionally, its structural similarities to other biologically active compounds allow it to engage with various receptors and enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • In vitro Studies : In experiments involving human tumor cell lines such as HeLa and HCT116, this compound demonstrated significant antiproliferative activity .
  • Selectivity Profiles : Compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown varied selectivity towards different kinases. For instance, one study indicated that certain derivatives exhibited selective inhibition of CDK2 over CDK9 .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound and their unique features:

Compound NameStructure TypeUnique Features
1H-Pyrazolo[3,4-b]pyridineUnsubstituted PyrazoleExhibits different tautomeric forms
4-Aryl-Pyrazolo[3,4-b]pyridineSubstituted PyrazoleIncreased biological activity due to aryl groups
5-Methyl-Pyrazolo[1,5-a]pyrimidinePyrimidine DerivativeKnown for distinct anti-inflammatory properties
1H-PyrazoleSimple PyrazoleBasic structure leading to more complex derivatives

The structural uniqueness of this compound lies in its tetrahydro configuration and specific functional groups that contribute to its distinct biological activities compared to other similar compounds .

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol and its derivatives?

Methodological Answer: The synthesis typically involves refluxing precursors in ethanol or xylene with reagents like chloranil or heterocyclic amines. For example, derivatives are synthesized via condensation of ethyl cyanoacetate with aldehydes in ionic liquids (e.g., [bmim][BF4]) under catalytic FeCl₃·6H₂O, yielding cyano-substituted pyrazolo[3,4-b]pyridines . Purification is achieved via recrystallization from DMF-EtOH (1:1) or methanol .

Q. How is the structural characterization of this compound and its derivatives validated?

Methodological Answer: Structural validation employs elemental analysis (C, H, N percentages), IR (to confirm functional groups like -OH or -CN), ¹H/¹³C NMR (to assign proton environments and carbon frameworks), and mass spectrometry (EI-MS for molecular ion peaks). For example, thiazolidinone derivatives were confirmed via characteristic IR carbonyl stretches (~1700 cm⁻¹) and NMR shifts for aromatic protons .

Q. What purification techniques are most effective for isolating pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer: Recrystallization using solvent pairs (e.g., DMF-EtOH or methanol) is standard . For polar derivatives, column chromatography with silica gel and ethyl acetate/hexane gradients may be employed, though this is not explicitly detailed in the provided evidence. Washing with ethanol or water removes unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer: Optimization includes:

  • Catalysis: FeCl₃·6H₂O in ionic liquids enhances cyclization efficiency .
  • Temperature: Reflux in xylene (140°C) for 25–30 hours improves ring closure .
  • Solvent choice: Ethanol balances reactivity and solubility for intermediates .
    Yields >70% are achievable with stoichiometric control and catalytic additives .

Q. How can contradictions in pharmacological data across studies be resolved?

Methodological Answer: Discrepancies arise from assay variability (e.g., cell lines, concentrations). To reconcile

  • Standardize assays: Use consistent models (e.g., COX-2 for anti-inflammatory activity) .
  • Structural analogs: Compare activities of derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophores .
  • Dose-response curves: Establish EC₅₀ values to quantify potency differences .

Q. What computational strategies predict the biological activity of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • QSAR modeling: Correlate substituent electronic properties (Hammett constants) with activity .
  • Molecular docking: Simulate binding to targets like hypoxanthine-guanine phosphoribosyltransferase (PDB ID: 1BZY) using AutoDock Vina .
  • ADMET prediction: Tools like SwissADME assess bioavailability and toxicity risks .

Q. What strategies enhance the bioactivity of the core pyrazolo[3,4-b]pyridine scaffold?

Methodological Answer:

  • Substituent engineering: Electron-withdrawing groups (e.g., -Cl) at C-3 improve anti-inflammatory activity .
  • Heterocyclic fusion: Thieno[2,3-b]pyridine hybrids enhance metabolic stability .
  • Prodrug design: Hydrochloride salts improve solubility for in vivo studies .

Q. How can proposed reaction mechanisms for pyrazolo[3,4-b]pyridine synthesis be validated?

Methodological Answer:

  • Intermediate isolation: Monitor reactions via TLC or HPLC to identify intermediates (e.g., enamine adducts) .
  • Kinetic studies: Track rate dependence on catalyst concentration to confirm catalytic pathways .
  • Isotopic labeling: Use ¹⁵N-labeled amines to trace nitrogen incorporation in the pyrazole ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

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